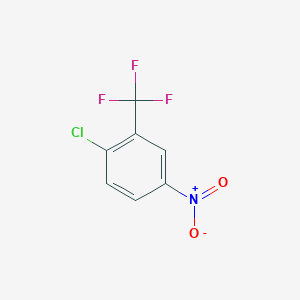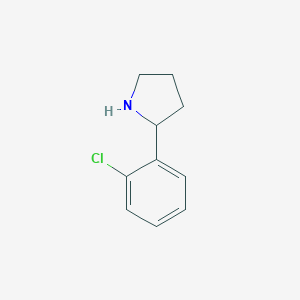
2-(2-クロロフェニル)ピロリジン
概要
説明
2-(2-Chlorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chlorophenyl group attached to the second position of the pyrrolidine ring. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.
科学的研究の応用
2-(2-Chlorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 2-(2-Chlorophenyl)pyrrolidine is used to study the structure-activity relationships of pyrrolidine derivatives. It helps in understanding the biological activity and potential therapeutic applications of these compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an analgesic, anti-inflammatory, and anticonvulsant agent.
Industry: In the industrial sector, 2-(2-Chlorophenyl)pyrrolidine is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
作用機序
Target of Action
It is known that pyrrolidine derivatives, which include 2-(2-chlorophenyl)pyrrolidine, are characterized by their target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a way that is influenced by steric factors . The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been reported to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Result of Action
It is known that pyrrolidine derivatives can lead to a variety of biological responses based on their interaction with their targets .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by various factors, including the spatial orientation of substituents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Another approach involves the use of 2-chlorophenylacetonitrile as a starting material. This compound can be reacted with pyrrolidine in the presence of a base such as sodium hydride to form the corresponding imine, which is then reduced to produce 2-(2-Chlorophenyl)pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chlorophenyl)pyrrolidine can be scaled up using similar synthetic routes. The choice of starting materials and reaction conditions may vary depending on the availability and cost of reagents. Continuous flow reactors and other advanced technologies can be employed to optimize the reaction conditions and improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding N-oxide or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides or other oxidized derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2-Phenylpyrrolidine: Similar to 2-(2-Chlorophenyl)pyrrolidine but lacks the chlorine substituent on the phenyl ring.
2-(4-Chlorophenyl)pyrrolidine: Similar structure but with the chlorine substituent at the para position of the phenyl ring.
2-(2-Fluorophenyl)pyrrolidine: Similar structure but with a fluorine substituent instead of chlorine.
Uniqueness
2-(2-Chlorophenyl)pyrrolidine is unique due to the presence of the chlorine substituent at the ortho position of the phenyl ring. This structural feature can influence the compound’s physicochemical properties, biological activity, and reactivity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity and selectivity for specific molecular targets.
特性
IUPAC Name |
2-(2-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXDPDJNNABZGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395482 | |
| Record name | 2-(2-Chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129540-21-2 | |
| Record name | 2-(2-Chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chlorophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


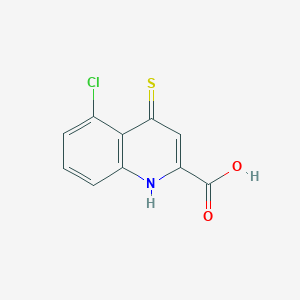
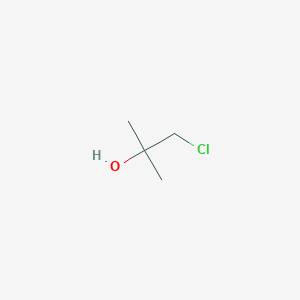
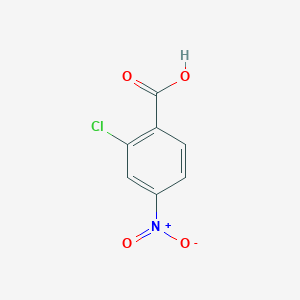
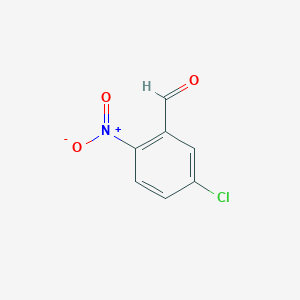
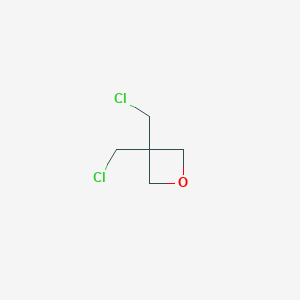
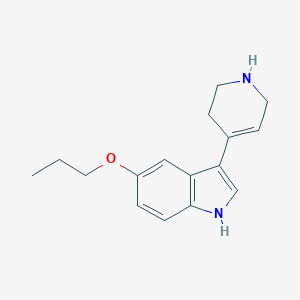
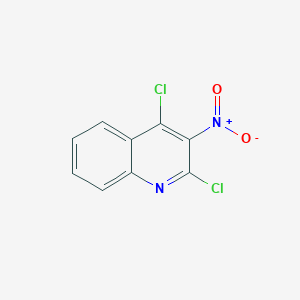
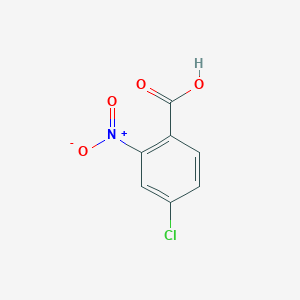
![3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione](/img/structure/B146359.png)
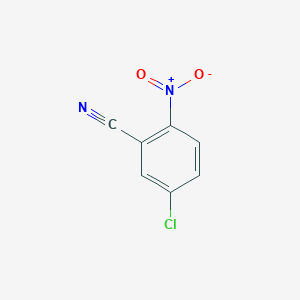
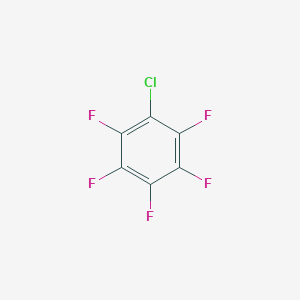
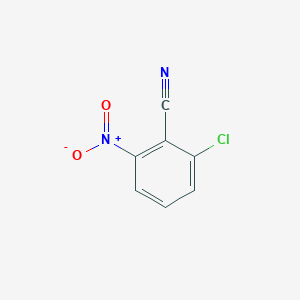
![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)
